

Application Note: High-Precision DAT Characterization Using 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine

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Compound of Interest

Compound Name: 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine

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Abstract

1-[5-(2-Methylphenoxy)pentyl]pyrrolidine is a lipophilic, tertiary amine probe structurally related to the GBR-12909 class of DAT inhibitors and Sigma-1 receptor ligands.[1] Its unique phenoxy-pentyl-pyrrolidine scaffold makes it a critical tool for mapping the hydrophobic pockets of the DAT S1/S2 binding sites and dissecting the interplay between DAT inhibition and Sigma-1 mediated transporter trafficking.[1] This guide details protocols for solubility, radioligand binding competition, and functional uptake inhibition assays.[1]

Part 1: Compound Profile & Chemical Handling

Compound Identity:

- IUPAC Name: **1-[5-(2-Methylphenoxy)pentyl]pyrrolidine**[1][2]
- CAS Number: 415688-35-6[1][2]
- Molecular Formula: C₁₆H₂₅NO[1]
- Molecular Weight: 247.38 g/mol [1]
- Class: Phenoxyalkylamine / Pyrrolidine derivative[1]

Mechanism of Action (Contextual): Based on its pharmacophore (aryl-ether linker-basic amine), this compound functions as a monoamine transporter modulator.[1] It acts by:

- Direct Competition: Binding to the central substrate-binding site (S1) of DAT, blocking dopamine reuptake.[1]
- Allosteric/Chaperone Modulation: Exhibiting affinity for Sigma-1 receptors (R), which physically interact with DAT to stabilize it at the plasma membrane.[1] This makes the compound essential for distinguishing direct inhibition from trafficking-mediated reduction in uptake.[1]

Handling & Storage:

- Solubility: Insoluble in water.[1] Soluble in DMSO (>10 mg/mL) and Ethanol (>20 mg/mL).[1]
- Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot into amber vials to prevent light degradation.[1]
- Storage: Store solid at -20°C. DMSO stocks are stable for 3 months at -20°C; avoid freeze-thaw cycles.

Part 2: Experimental Protocols

Application 1: Functional Dopamine Uptake Inhibition Assay

Objective: Determine the IC₅₀ of the compound for inhibiting [3H]-Dopamine uptake in synaptosomes or transfected cells (e.g., HEK-293-hDAT).[1]

Materials:

- HEK-293 cells stably expressing human DAT (hDAT).[1]
- [3H]-Dopamine (Specific Activity: 20–40 Ci/mmol).[1]
- Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, 5.6 mM glucose, 25 mM HEPES, pH 7.4).[1]
- Test Compound: **1-[5-(2-Methylphenoxy)pentyl]pyrrolidine** (0.1 nM – 10 μM).[1]

- Non-specific Control: Mazindol (10 μ M) or GBR-12909.[1]

Protocol:

- Cell Preparation: Plate HEK-hDAT cells in 24-well plates (poly-D-lysine coated) at a density of

cells/well. Incubate 24h.
- Pre-Incubation: Wash cells 2x with warm KRH buffer. Add 450 μ L of KRH containing the test compound (at varying concentrations). Incubate for 10 minutes at 37°C.
 - Note: Short pre-incubation favors surface DAT inhibition; longer (>30 min) may involve internalization mechanisms.[1]
- Uptake Initiation: Add 50 μ L of [3H]-Dopamine (final concentration 20–50 nM) to each well.
- Transport Phase: Incubate for exactly 5–8 minutes at 37°C.
 - Critical: Uptake must remain linear.[1] Do not exceed 10 minutes.
- Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold KRH buffer containing 100 μ M pyrocatechol (to prevent dopamine oxidation).
- Lysis & Counting: Lyse cells with 500 μ L 1% SDS or 0.1 N NaOH. Transfer lysate to scintillation vials, add cocktail, and count via Liquid Scintillation Counter (LSC).

Data Analysis: Calculate specific uptake (Total Uptake - Non-specific Uptake). Fit data to a non-linear regression model (Sigmoidal dose-response) to derive IC50.[1]

Application 2: Radioligand Binding Competition (K_i Determination)

Objective: Assess the binding affinity (K_i) of the compound for the DAT recognition site vs. Sigma-1 receptors.[1]

Materials:

- DAT Assay: Rat striatal membranes; Ligand: [3H]-WIN 35,428 (CFT).[1]

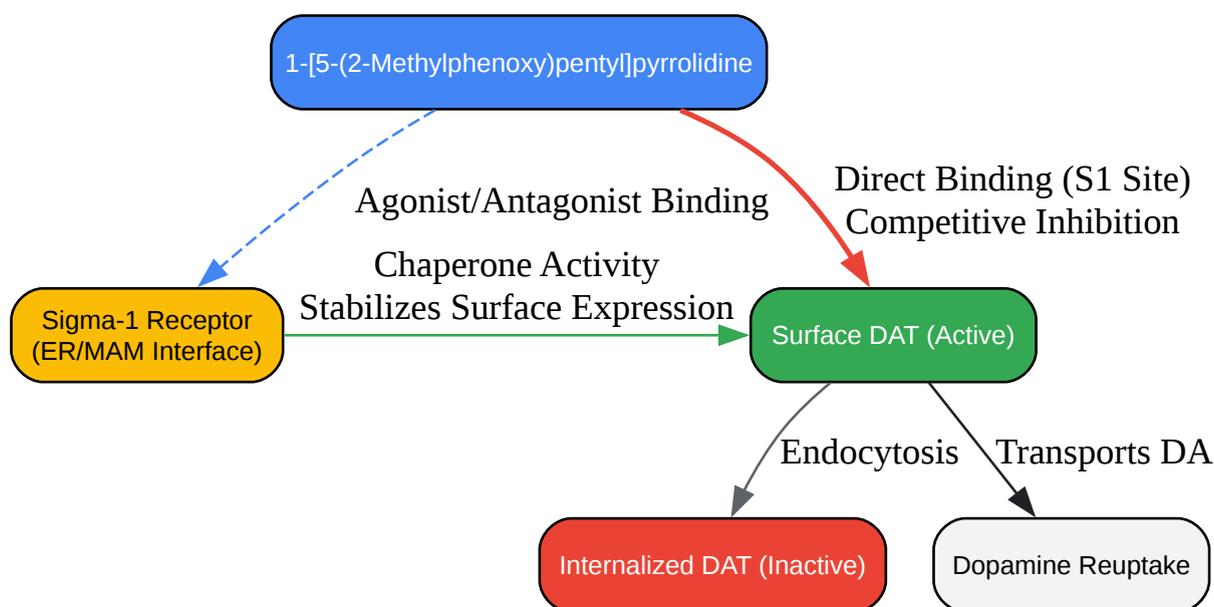
- Sigma-1 Assay: Guinea pig brain membranes; Ligand: [3H]-(+)-Pentazocine.[1]

Protocol (DAT Focus):

- Membrane Prep: Homogenize rat striatum in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).[1] Centrifuge and resuspend to 1 mg protein/mL.[1]
- Incubation: In a 96-well plate, combine:
 - 50 µL Test Compound (**1-[5-(2-Methylphenoxy)pentyl]pyrrolidine**).[1]
 - 50 µL [3H]-WIN 35,428 (Final conc. 2 nM).[1]
 - 100 µL Membrane suspension.
- Equilibrium: Incubate for 2 hours on ice (4°C).
 - Reasoning: DAT binding with cocaine analogs is temperature-sensitive; 4°C reduces degradation and low-affinity binding.[1]
- Filtration: Harvest onto GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.[1]
- Quantification: Measure radioactivity. Determine K_i using the Cheng-Prusoff equation:
.[1]

Part 3: Mechanistic Visualization (DAT-Sigma Interactome)

The following diagram illustrates the dual pathway where **1-[5-(2-Methylphenoxy)pentyl]pyrrolidine** may influence dopamine signaling: directly blocking DAT (Inhibition) and modulating DAT stability via Sigma-1 receptors (Chaperoning).[1]



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Caption: Dual mechanism model. The compound directly inhibits DAT while potentially modulating transporter stability via Sigma-1 receptor interaction.[1]

Part 4: Data Interpretation & Troubleshooting

Expected Results Table:

| Parameter | Expected Range | Interpretation |
|-------------------|----------------|---|
| DAT IC50 (Uptake) | 50 – 500 nM | Potent uptake inhibitor.[1] Lower values indicate higher lipophilicity-driven affinity.[1] |
| DAT Ki (Binding) | 30 – 300 nM | Affinity for the cocaine-binding site on DAT.[1] |
| Sigma-1 Ki | 10 – 100 nM | High affinity suggests the compound acts as a significant DAT modulator via the ER-chaperone pathway.[1] |
| Hill Slope | ~1.0 | Indicates competitive binding at a single site.[1] <1.0 suggests negative cooperativity or multiple binding sites.[1] |

Troubleshooting Guide:

- High Non-Specific Binding: The phenoxy-pentyl chain is highly lipophilic.[1] Ensure filters are pre-soaked in PEI and wash steps are rapid but thorough.[1] Use BSA (0.1%) in the assay buffer to reduce sticking to plastic.[1]
- Variable IC50: Check pre-incubation time. Lipophilic amines equilibrate slowly into the membrane bilayer, which can affect access to the DAT binding pocket.[1] Standardize to 10-15 mins.

References

- Newman, A. H., & Kulkarni, S. S. (2002).[1] Probes for the Dopamine Transporter: New Leads toward Medication Development. Journal of Medicinal Chemistry. (Contextual reference for GBR/pyrrolidine analogs). Retrieved from [\[Link\]](#)[1]
- Sambo, D. O., et al. (2017).[1] The Sigma-1 Receptor Modulates Dopamine Transporter Conformation and Cocaine Binding and may not be a Direct Target for Cocaine.[1]

Neuropharmacology. (Contextual reference for Sigma-DAT interaction). Retrieved from [[Link](#)]

- Beckmann, J. S., et al. (2010).^{[1][3]} The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 Inhibits VMAT2 Function. Journal of Pharmacology and Experimental Therapeutics. (Reference for pyrrolidine analog protocols). Retrieved from [[Link](#)]

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Sources

- 1. MPTP - Wikipedia [en.wikipedia.org]
- 2. 1-[5-(2-methylphenoxy)pentyl]pyrrolidine CAS#: 415688-35-6 [m.chemicalbook.com]
- 3. The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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